4-Allylpiperazin-1-amine
Description
4-Allylpiperazin-1-amine is a piperazine derivative featuring an allyl group (-CH₂CHCH₂) at the 4-position of the piperazine ring and an amine (-NH₂) at the 1-position. Piperazine derivatives are widely studied for their versatility in pharmaceutical and chemical synthesis due to their ability to act as ligands, intermediates, or bioactive molecules. The allyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other substituents.
Properties
IUPAC Name |
4-prop-2-enylpiperazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c1-2-3-9-4-6-10(8)7-5-9/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMBGOADFQWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allylpiperazin-1-amine typically involves the reaction of piperazine with allyl bromide under basic conditions. The reaction proceeds as follows:
Starting Materials: Piperazine and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Piperazine is dissolved in a suitable solvent, such as ethanol or acetonitrile. Allyl bromide is then added dropwise to the solution while maintaining the reaction temperature between 0°C and 25°C. The reaction mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Allylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form 4-propylpiperazin-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: this compound oxide or 4-formylpiperazin-1-amine.
Reduction: 4-Propylpiperazin-1-amine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antipsychotic and Neuropharmacological Activities
4-Allylpiperazin-1-amine derivatives have been investigated for their potential roles as antipsychotic agents. Research indicates that compounds containing piperazine moieties exhibit binding affinities to serotonin receptors, particularly the 5-HT1A receptor, which is crucial for the modulation of mood and anxiety disorders. A study found that certain derivatives displayed moderate to high affinity for 5-HT1A receptors, suggesting their potential as therapeutic agents in treating psychiatric conditions .
Hypotensive Agents
The compound has also been explored as a hypotensive agent. Patents describe processes involving this compound derivatives that effectively lower blood pressure in hypertensive mammals. These compounds interact with specific receptor sites to induce vasodilation and reduce vascular resistance .
Synthesis Methodologies
Synthesis of Piperazine Derivatives
Recent advancements in synthetic methodologies have enabled the efficient production of this compound derivatives. Techniques such as palladium-catalyzed reactions have been employed to create complex piperazine structures that retain biological activity while enhancing selectivity towards target receptors .
Crosslinking Applications in Protein Studies
this compound can serve as an amine-reactive crosslinker in protein studies. Its ability to form stable bonds with proteins makes it useful for studying protein interactions and structures within cellular membranes. This application is significant for understanding protein dynamics and developing targeted therapeutics .
Mechanism of Action
The mechanism of action of 4-Allylpiperazin-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Functional Group Variations
Piperazine derivatives differ primarily in their substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Research Findings and Limitations
- Structural Flexibility : Allyl and propinyl groups improve solubility and reactivity compared to bulkier phenyl or sulfonyl groups .
- Synthetic Challenges : Commercial discontinuation of this compound suggests scalability or stability issues .
- Biological Gaps: Limited data on this compound’s pharmacokinetics or toxicity compared to well-studied analogs like phenylpiperazines .
Biological Activity
4-Allylpiperazin-1-amine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor, and neuroprotective properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine ring, which is a common structural motif in many biologically active compounds. The presence of the allyl group enhances its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms, demonstrating effectiveness particularly against bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
2. Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
3. Neuroprotective Effects
In addition to its antimicrobial and antitumor activities, this compound has shown promise in neuroprotection. Studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 23.4 |
| Monoamine oxidase B | 40.3 |
This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive function and offering therapeutic benefits in neurodegenerative conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial effects may result from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. In cancer cells, the compound's ability to induce apoptosis suggests it may activate intrinsic apoptotic pathways through mitochondrial signaling .
Case Study: Antimicrobial Efficacy
A case study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming resistance .
Case Study: Neuroprotective Potential
Another case study explored the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive performance and reduced amyloid plaque formation in the brain, highlighting its potential as a therapeutic agent for neurodegeneration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-Allylpiperazin-1-amine?
- Methodology :
- Synthesis : A common approach involves alkylation of piperazine derivatives with allyl halides under reflux conditions. For example, refluxing 1-aminopiperazine with allyl bromide in ethanol for 12 hours, followed by neutralization with a base (e.g., K₂CO₃), yields crude product .
- Purification : Column chromatography (eluent: chloroform/methanol, 3:1 v/v) is effective for isolating the compound. Crystallization from diethyl ether further enhances purity .
- Validation : Thin-layer chromatography (TLC) and HPLC are critical for confirming purity (>95%) .
Q. How should researchers handle safety and stability concerns during experimental workflows?
- Guidelines :
- Handling : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to oxidizers (e.g., H₂O₂), which may trigger decomposition into toxic byproducts (e.g., nitrogen oxides) .
- Waste Disposal : Follow institutional guidelines for amine-containing waste, as unreacted allyl groups may pose environmental risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Experimental Design :
- Substituent Variation : Modify the allyl group (e.g., propargyl, cyclopropyl) or piperazine nitrogen substituents (e.g., aryl, benzyl) to assess pharmacological effects. For example, replacing the allyl group with a 2-fluorophenyl moiety (as in ) alters receptor binding affinity .
- In Vitro Assays : Use radioligand binding assays (e.g., dopamine D3/D2 receptors) to evaluate selectivity. Compare IC₅₀ values between derivatives to identify key structural motifs .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with target receptors, prioritizing derivatives for synthesis .
Q. How can contradictory data in receptor binding assays be resolved?
- Analysis Framework :
- Assay Conditions : Verify buffer pH (e.g., 7.4 vs. 7.0) and temperature (25°C vs. 37°C), as these affect receptor-ligand kinetics .
- Control Experiments : Include reference ligands (e.g., dopamine for D3 receptors) to validate assay sensitivity. Replicate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
- Data Normalization : Use nonlinear regression models (e.g., GraphPad Prism) to account for batch-to-batch variability in receptor expression levels .
Q. What strategies optimize the stability of this compound in aqueous solutions?
- Stability Studies :
- pH Optimization : Conduct accelerated degradation tests across pH 3–9. Buffers like phosphate (pH 7.4) minimize hydrolysis of the allyl group .
- Light Sensitivity : Use amber vials to prevent photodegradation. Monitor UV-Vis spectra (e.g., λmax = 249 nm) for byproduct formation .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain crystallinity .
Methodological Challenges and Solutions
Q. How can researchers address low yields in N-alkylation reactions during derivative synthesis?
- Troubleshooting :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent Optimization : Replace ethanol with acetonitrile to improve nucleophilicity of the piperazine nitrogen .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess alkylating agents .
Q. What analytical techniques are most effective for characterizing this compound degradation products?
- Advanced Techniques :
- LC-MS/MS : Identify oxidative byproducts (e.g., N-oxide derivatives) using positive-ion electrospray ionization .
- NMR Spectroscopy : Compare ¹H-NMR spectra (e.g., δ 5.8–5.9 ppm for allyl protons) to detect structural changes .
- XRD : Analyze crystallinity post-degradation; amorphous phases may indicate instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
